molecular formula C16H13N5O3 B2844671 (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid CAS No. 155264-40-7

(Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid

Cat. No. B2844671
CAS RN: 155264-40-7
M. Wt: 323.312
InChI Key: XCOYWYJEOAJARJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Characterization

The title compound's structure, closely related to the family of pyrazole-derived compounds, features a benzoic acid moiety linked to a pyrazole ring, demonstrating its potential for forming structured assemblies via hydrogen bonding and weak interactions. Such characteristics underline its utility in constructing molecular frameworks and studying intermolecular interactions, particularly in the context of crystallography and materials science (Zhang, Li, Tao, & Zhu, 2002).

Coordination Chemistry and Sensing Applications

In coordination chemistry, derivatives similar to the query compound have been utilized to synthesize zinc(II) coordination polymers. These structures, due to their luminescent properties and ability to form diverse coordination geometries, serve as efficient sensors for detecting substances like picric acid through fluorescence quenching mechanisms. This showcases the compound's relevance in developing sensitive detection systems for hazardous materials (Zheng, Li, Han, Shi, & Zuo, 2021).

Antimicrobial Activity

Derivatives structurally related to the (Z)-2-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid have been synthesized and evaluated for their antimicrobial activity. Compounds within this chemical family have demonstrated efficacy against a range of microbial species, highlighting their potential as templates for developing new antimicrobial agents. This application is particularly relevant in the search for novel treatments against resistant bacterial strains (Komurcu, Rollas, Ulgen, Gorrod, & Çevikbaş, 1995).

Fluorescent Properties and Metal Complexation

Research into compounds within the same chemical family has led to the synthesis of metal complexes exhibiting unique structural and fluorescent properties. These properties are crucial for applications in materials science, particularly in the development of luminescent materials for sensors and imaging technologies. The ability of these compounds to form complexes with metals like copper(II), cobalt(II), and nickel(II) and display distinct luminescence spectra makes them valuable tools in the study of metal-organic frameworks and their applications (Qiao, Du, Zhou, Hu, Li, Li, & Zhao, 2014).

properties

IUPAC Name

2-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c17-14-13(15(22)21(20-14)10-6-2-1-3-7-10)19-18-12-9-5-4-8-11(12)16(23)24/h1-9,20H,17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQRRRNIJITQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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